2-amino-N,N-diethyl-2-phenylacetamide hydrochloride
Overview
Description
2-amino-N,N-diethyl-2-phenylacetamide hydrochloride is a chemical compound with the molecular formula C12H18N2O•HCl and a molecular weight of 242.75 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride typically involves the reaction of N,N-diethyl-2-phenylacetamide with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-N,N-diethyl-2-phenylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-amino-N,N-diethyl-2-phenylacetamide hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and intermediates.
Biology: It is used in biochemical assays and studies involving enzyme interactions and protein binding.
Medicine: Research on this compound includes its potential therapeutic applications and pharmacological effects.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-amino-N,N-diethyl-2-phenylacetamide hydrochloride can be compared with similar compounds such as:
- 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride
- 2-amino-N,N-diethylacetamide hydrochloride
- 2-amino-N-phenylacetamide hydrochloride
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific amino and phenylacetamide groups, which confer distinct reactivity and applications .
Properties
IUPAC Name |
2-amino-N,N-diethyl-2-phenylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10;/h5-9,11H,3-4,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAUVLWYUYMDFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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